molecular formula C10H9FO2 B13580017 9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one

9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B13580017
M. Wt: 180.17 g/mol
InChI Key: XSZUYAKLQVPHRK-UHFFFAOYSA-N
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Description

9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring with an oxygen atom incorporated in the ring structure. The presence of a fluorine atom at the 9th position adds unique properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Cyclization: The precursor undergoes cyclization to form the benzoxepine ring structure. This step often involves the use of reagents like Lewis acids or bases to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors provide controlled reaction conditions, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include various substituted benzoxepine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxepin: A tricyclic compound with similar structural features but lacks the fluorine atom.

    Dibenzazepine: Another tricyclic compound with a nitrogen atom in the ring structure.

    Dibenzocycloheptene: A related compound with a seven-membered ring fused to a benzene ring but without the oxygen atom.

Uniqueness

9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZUYAKLQVPHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=CC=C2)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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